3-(4-bromophenyl)-N'-[(E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-bromophenyl)-N’-[(E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with bromophenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N’-[(E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide with 4-chlorobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-N’-[(E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
3-(4-bromophenyl)-N’-[(E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N’-[(E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl 4-bromobenzoate: Known for its polymorphic forms and different mechanical properties.
4-[(4-bromophenyl)ethynyl]pyridine: Studied for its molecular architectures and interactions with metal surfaces.
Uniqueness
3-(4-bromophenyl)-N’-[(E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H14BrClN4O |
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Molecular Weight |
417.7 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14BrClN4O/c1-11(12-4-8-15(20)9-5-12)21-24-18(25)17-10-16(22-23-17)13-2-6-14(19)7-3-13/h2-10H,1H3,(H,22,23)(H,24,25)/b21-11+ |
InChI Key |
WVXLSLZGWPEDGA-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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